molecular formula C28H20N9Na3O11S3 B1667549 Antibiotic M 14659 CAS No. 114627-37-1

Antibiotic M 14659

Cat. No. B1667549
M. Wt: 823.7 g/mol
InChI Key: KKCORCGDIQPQOO-SNQWTNTOSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic M 14659 is an injectable semisynthetic cephalosporin.

Scientific Research Applications

Antimicrobial Efficacy

Antibiotic M 14659, as a part of the A21978C class of cyclic lipopeptide antibiotics, has shown notable in vitro activity against a range of gram-positive bacteria. It effectively inhibits various staphylococcal isolates, including methicillin-resistant strains, at low concentrations. Comparative studies with vancomycin indicate that M 14659 is almost equally effective against most streptococci but less potent against certain strains like Listeria monocytogenes (Eliopoulos et al., 1986). Additionally, in a rat model of enterococcal endocarditis, M 14659 led to increased survival rates and reduced bacterial counts in cardiac vegetations, showcasing its potential for clinical applications in bacterial infection management (Eliopoulos et al., 1986).

Impact on Polymorphonuclear Leucocytes

Investigations into the influence of M 14659 on polymorphonuclear leucocytes (a type of white blood cell) reveal no significant impact on superoxide generation, phagocytosis of bacteria, or chemotaxis. This suggests that the antibiotic does not adversely affect essential immune cell functions. Furthermore, it was observed that M 14659 can prevent the overgrowth of phagocytosed Staphylococcus aureus, a critical factor in the treatment of infections (van der Auwera et al., 1988).

Environmental Impact

The broader implications of antibiotics, including M 14659, in the environment are also a significant area of study. Extensive research shows the presence of antibiotic residues in aquatic and terrestrial environments due to their use in animal husbandry and human medicine. This phenomenon has led to concerns about antibiotic resistance and the need for effective bioremediation strategies (Kemper, 2008).

properties

CAS RN

114627-37-1

Product Name

Antibiotic M 14659

Molecular Formula

C28H20N9Na3O11S3

Molecular Weight

823.7 g/mol

IUPAC Name

trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H23N9O11S3.3Na/c1-9-4-15(37-28(31-9)33-20(34-37)26(46)47)49-7-11-8-50-23-17(22(41)36(23)18(11)24(42)43)32-21(40)16(14-6-30-27(29)51-14)35-48-19(25(44)45)10-2-3-12(38)13(39)5-10;;;/h2-6,17,19,23,38-39H,7-8H2,1H3,(H2,29,30)(H,32,40)(H,42,43)(H,44,45)(H,46,47);;;/q;3*+1/p-3/b35-16+;;;/t17-,19+,23-;;;/m1.../s1

InChI Key

KKCORCGDIQPQOO-SNQWTNTOSA-K

Isomeric SMILES

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O[C@@H](C5=CC(=C(C=C5)O)O)C(=O)[O-])/C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

SMILES

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)[O-])C6=CN=C(S6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

antibiotic M 14659
M 14659
M14659

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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